molecular formula C7H12Cl3NO B11015673 2,2,2-trichloro-N-pentylacetamide

2,2,2-trichloro-N-pentylacetamide

Cat. No.: B11015673
M. Wt: 232.5 g/mol
InChI Key: JNFQABFRGDURIA-UHFFFAOYSA-N
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Description

2,2,2-Trichloro-N-pentylacetamide is an organic compound with the molecular formula C7H14Cl3NO It is a derivative of acetamide, where the hydrogen atoms on the alpha carbon are replaced by chlorine atoms, and the nitrogen atom is substituted with a pentyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-trichloro-N-pentylacetamide typically involves the reaction of trichloroacetyl chloride with pentylamine. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent any unwanted side reactions. The reaction mixture is stirred at a low temperature, around 0-5°C, to control the exothermic nature of the reaction. The product is then purified through recrystallization or distillation to obtain the desired compound in high purity.

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and efficiency. Large-scale reactors equipped with temperature control systems are used to maintain the reaction conditions. The purification process may involve multiple steps, including solvent extraction, crystallization, and chromatography, to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: 2,2,2-Trichloro-N-pentylacetamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines, alcohols, or thiols.

    Reduction Reactions: The compound can be reduced to form the corresponding amine or alcohol derivatives.

    Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized products.

Common Reagents and Conditions:

    Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether or THF.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Major Products:

    Substitution: Formation of N-pentylacetamide derivatives.

    Reduction: Formation of N-pentylamine or N-pentylalcohol.

    Oxidation: Formation of trichloroacetic acid or other oxidized derivatives.

Scientific Research Applications

2,2,2-Trichloro-N-pentylacetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2,2,2-trichloro-N-pentylacetamide involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the inhibition of their activity. The presence of chlorine atoms enhances its reactivity, allowing it to participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    2-Chloro-N-pentylacetamide: Similar structure but with only one chlorine atom, leading to different reactivity and applications.

    2,2,2-Trichloroacetamide: Lacks the pentyl group, making it less hydrophobic and altering its chemical properties.

    N-Pentylacetamide: Lacks the chlorine atoms, resulting in significantly different reactivity and biological activity.

Uniqueness: 2,2,2-Trichloro-N-pentylacetamide is unique due to the presence of three chlorine atoms and a pentyl group, which confer distinct chemical and physical properties. These structural features make it a versatile compound with a wide range of applications in various fields.

Properties

Molecular Formula

C7H12Cl3NO

Molecular Weight

232.5 g/mol

IUPAC Name

2,2,2-trichloro-N-pentylacetamide

InChI

InChI=1S/C7H12Cl3NO/c1-2-3-4-5-11-6(12)7(8,9)10/h2-5H2,1H3,(H,11,12)

InChI Key

JNFQABFRGDURIA-UHFFFAOYSA-N

Canonical SMILES

CCCCCNC(=O)C(Cl)(Cl)Cl

Origin of Product

United States

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